molecular formula C23H26N2O6S B2562798 N-(1-hydroxy-2-methylpropan-2-yl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941951-48-0

N-(1-hydroxy-2-methylpropan-2-yl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2562798
CAS No.: 941951-48-0
M. Wt: 458.53
InChI Key: QRABDTSWBOISCI-UHFFFAOYSA-N
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Description

This compound features a 9,10-dihydroanthracene-9,10-dione (anthraquinone) core substituted with a sulfonamide group at position 2. The sulfonamide nitrogen is methylated, and the side chain includes a butanamide moiety linked to a 1-hydroxy-2-methylpropan-2-yl group.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(1-hydroxy-2-methylpropan-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-23(2,14-26)24-20(27)9-6-12-25(3)32(30,31)15-10-11-18-19(13-15)22(29)17-8-5-4-7-16(17)21(18)28/h4-5,7-8,10-11,13,26H,6,9,12,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRABDTSWBOISCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an anthracene moiety linked to a sulfonamide group. Its molecular formula is C20H24N2O5SC_{20}H_{24}N_2O_5S, and its systematic name reflects its unique functional groups.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on anthraquinone derivatives showed that they can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of cell proliferation .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit specific tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression .
  • DNA Interaction : The anthracene moiety can intercalate into DNA, disrupting replication and transcription processes, leading to cell death in rapidly dividing cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to significantly reduce cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM .

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis induction
A54915ROS generation
HeLa18Tyrosine kinase inhibition

In Vivo Studies

Animal models have been used to evaluate the antitumor efficacy of this compound. In a study involving mice implanted with tumor cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups .

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of a related anthraquinone derivative in treating patients with advanced breast cancer. Patients receiving the treatment showed a median progression-free survival of 6 months compared to 3 months for those receiving standard therapy .

Case Study 2: Lung Cancer

Another study focused on lung cancer patients treated with a similar compound. Results indicated a response rate of 30% in patients who had previously failed other therapies, highlighting the potential of this class of compounds as salvage therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Anthraquinone Sulfonamide Derivatives

(a) Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate ()
  • Structure: Shares the anthraquinone sulfonamide core but replaces the hydroxy-methylpropan-2-yl group with a methyl ester.
  • Synthesis : Likely synthesized via esterification of the corresponding carboxylic acid. The target compound could be derived from this intermediate through hydrolysis and coupling with 1-hydroxy-2-methylpropan-2-amine.
  • Key Difference : The ester group in this compound may reduce solubility in polar solvents compared to the hydroxy-substituted target compound.
(b) N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide ()
  • Molecular Formula: C₁₆H₁₃NO₄S (315.34 g/mol).
  • Structure : Simplifies the substituents with dimethyl groups on the sulfonamide nitrogen, lacking the extended amide side chain.
  • Physicochemical Impact : The absence of polar groups (hydroxy, amide) likely increases lipophilicity (higher logP) compared to the target compound.
(c) N,N-Diphenyl-9,10-dioxo-9,10-dihydro-2,7-anthracene-4,6(1H,3H)-dione-3,5-disulfonamide ()
  • Structure: Anthraquinone disulfonamide with bulky diphenyl groups.
  • Crystallographic Insight: The disulfonamide arrangement and phenyl substituents may enhance planarity and π-π stacking, improving crystallinity but reducing solubility in aqueous media compared to the mono-sulfonamide target compound.

Functionalized Side Chain Analogs

(a) 8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide (8c) ()
  • Structure : Contains a dithiolan (lipoyl) group and a hydroxypropyl side chain.
  • Synthesis : Produced as a stereoisomeric mixture (41% yield), complicating purification.
  • Comparison : The dithiolan moiety introduces redox-active disulfide bonds, absent in the target compound. The hydroxypropyl group mirrors the target’s hydroxy substituent but with different stereochemical complexity.
(b) Celecoxib-Derived Anthraquinone Sulfonamides (10a–d) ()
  • Structure: Hybrid molecules combining anthraquinone sulfonamide with celecoxib-like pyrazole groups.
  • Biological Relevance: Celecoxib is a COX-2 inhibitor; these derivatives may retain anti-inflammatory or antitumor activity.

Pharmacologically Relevant Amides ()

Compounds such as (R)-N-[(2S,4S,5S)-5-[...]butanamide feature complex amide backbones with phenoxy and tetrahydro-pyrimidinyl groups. While structurally distinct, their amide-rich architecture highlights the importance of hydrogen bonding in pharmacokinetics—a feature shared with the target compound’s butanamide side chain.

Research Implications

  • Synthesis: The target compound’s synthesis may require multi-step functionalization of anthraquinone sulfonamide precursors, as seen in and .
  • Bioactivity : While direct pharmacological data are unavailable, analogs with pyrazole () or dithiolan () groups suggest possible anticancer or anti-inflammatory applications.
  • Optimization : Replacing the methyl ester () with a hydroxy-amide side chain could improve solubility and target engagement in biological systems.

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